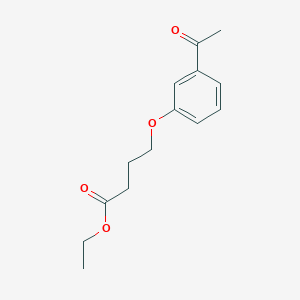

![molecular formula C9H8ClN3O3 B1405258 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride CAS No. 1820666-53-2](/img/structure/B1405258.png)

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride

Overview

Description

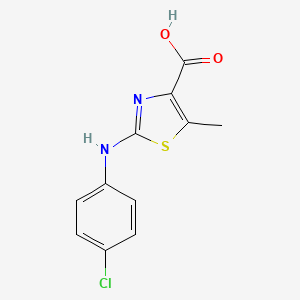

“2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride” is a derivative of pyrido[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed and synthesized as potential EGFR inhibitors . They have been evaluated for antiproliferative activities against various cell lines .

Synthesis Analysis

The synthesis of these compounds involves the design of new derivatives having the essential pharmacophoric features of EGFR inhibitors . The highest active derivatives were selected for IC 50 screening .

Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold . This structure is crucial for their function as EGFR inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The final products are a series of new derivatives that exhibit high cytotoxic activities .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of a series of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, including compounds structurally related to 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride, has been explored for microbiological investigations (Ukrainets, 2009).

Biological Evaluation and Potential Antitumor Agents

- A new series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, analogous to the compound , have been designed and synthesized as multitargeted antifolates and potential antitumor agents (Liu et al., 2016).

- Another series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines has been synthesized, targeting thymidylate and purine nucleotide biosynthesis for potential use in cancer therapy (Liu et al., 2015).

Interaction with Proteins and Fluorescence Studies

- The interaction of p-hydroxycinnamic acid derivatives with bovine serum albumin, related to the compound , has been investigated using fluorescence and UV–vis spectral studies, which is crucial for understanding drug-protein interactions (Meng et al., 2012).

Synthetic Routes and Heterocyclic Compounds

- A general route to 2-(pyrimidin-2?-yl)acetic acids and esters, closely related to the target compound, highlights the versatility of these compounds in chemical synthesis (Brown & Waring, 1977).

- The synthesis and reactions of some new heterocyclic compounds containing cycloalka(e)thieno(2,3-b)pyridine moieties have been explored, demonstrating the broad applicability of this class of compounds in heterocyclic chemistry (Al‐Sehemi & Bakhite, 2005).

Antimicrobial Applications

- The synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives, including compounds structurally similar to this compound, have been investigated, showing potential in antimicrobial applications (Hossan et al., 2012).

Condensation and Fused Polycyclic Pyrimidines

- Research on the condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes for the synthesis of fused polycyclic pyrimidines reveals the compound's utility in complex chemical syntheses (Harutyunyan, 2016).

Mechanism of Action

Target of Action

Similar compounds, pyrido[2,3-d]pyrimidines, are known to inhibitdihydrofolate reductase (DHFR) , mTOR kinase , and cyclin-dependent kinases (CDKs) . These targets play crucial roles in cell division and growth, making them potential targets for anti-tumor, antibacterial, and antifungal activities .

Mode of Action

Inhibition of these enzymes can lead to the disruption of cell division and growth, potentially explaining the observed anti-tumor, antibacterial, and antifungal activities .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of DHFR can disrupt the folate pathway, which is essential for DNA synthesis and cell division . Similarly, inhibition of mTOR kinase can affect the mTOR signaling pathway, which regulates cell growth and metabolism . Lastly, inhibition of CDKs can disrupt the cell cycle, leading to cell growth arrest .

Result of Action

The result of the compound’s action is likely related to its inhibitory effects on its targets. By inhibiting DHFR, mTOR kinase, and CDKs, the compound can disrupt cell division and growth, leading to potential anti-tumor, antibacterial, and antifungal effects .

Future Directions

properties

IUPAC Name |

2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRSJFRTJZSNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)

![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)